molecular formula C9H12N4O B2671658 N-[[1-(Triazol-1-yl)cyclopropyl]methyl]prop-2-enamide CAS No. 2411217-71-3

N-[[1-(Triazol-1-yl)cyclopropyl]methyl]prop-2-enamide

Cat. No. B2671658
CAS RN: 2411217-71-3
M. Wt: 192.222
InChI Key: RIMDEHHKRNZDEF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a [3+2] cycloaddition reaction . The cyclopropyl group could be introduced through a substitution reaction, and the amide group could be formed through a condensation reaction.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazole ring, the cyclopropyl group, and the amide group. The triazole ring would likely contribute to the compound’s polarity and could participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The triazole ring could potentially participate in further cycloaddition reactions . The amide group could be hydrolyzed under acidic or basic conditions to form a carboxylic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the polar triazole ring and the amide group could make the compound soluble in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were intended to be used as a drug, it could interact with biological targets through interactions with the triazole ring, the cyclopropyl group, or the amide group.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the potential uses of this compound, such as its potential as a drug or its reactivity in chemical reactions . Further studies could also investigate the synthesis of this compound and ways to optimize its properties for specific applications .

properties

IUPAC Name

N-[[1-(triazol-1-yl)cyclopropyl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O/c1-2-8(14)10-7-9(3-4-9)13-6-5-11-12-13/h2,5-6H,1,3-4,7H2,(H,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMDEHHKRNZDEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1(CC1)N2C=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[1-(Triazol-1-yl)cyclopropyl]methyl]prop-2-enamide

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